molecular formula C20H18N2O4S B4945353 (5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4945353
M. Wt: 382.4 g/mol
InChI Key: LOCVEYHIRLKQPC-NVMNQCDNSA-N
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Description

The compound (5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule featuring a thiazolidine-2,4-dione core, a benzodioxole moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the benzodioxole and pyrrole moieties through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, such as continuous-flow synthesis, to ensure consistent quality and efficiency. Optimization of reaction parameters, including catalyst selection and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: is unique due to its combination of a thiazolidine-2,4-dione core with benzodioxole and pyrrole moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-4-7-21-19(23)18(27-20(21)24)9-14-8-12(2)22(13(14)3)15-5-6-16-17(10-15)26-11-25-16/h4-6,8-10H,1,7,11H2,2-3H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCVEYHIRLKQPC-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)N(C(=O)S4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C\4/C(=O)N(C(=O)S4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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